molecular formula C9H9BrF3NO2S B3040875 N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 246236-36-2

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3040875
CAS No.: 246236-36-2
M. Wt: 332.14 g/mol
InChI Key: ULTDKFSWCLFKTC-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-(trifluoromethyl)phenyl core linked to a sulfonamide group substituted with a 2-bromoethyl chain. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c10-4-5-14-17(15,16)8-3-1-2-7(6-8)9(11,12)13/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDKFSWCLFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 2-bromoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.

    Coupling reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could produce sulfonic acid derivatives.

Scientific Research Applications

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic synthesis:

    Biological studies: Researchers use this compound to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and protein interactions.

    Industrial applications: It is employed in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Sulfonamide Nitrogen Key Functional Groups Biological Activity/Applications Reference
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide 2-bromoethyl -CF₃, -CH₂CH₂Br Potential alkylating agent; uncharacterized bioactivity
N-(2-chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) 2-chlorobenzyl, 4,5-dibromo-2-ethoxy -Br, -Cl, -OCH₂CH₃ BChE inhibitor (IC₅₀ = 42.21 µM)
N-[2-(diethylamino)ethyl]-3-(trifluoromethyl)benzenesulfonamide 2-(diethylamino)ethyl -CF₃, -N(CH₂CH₃)₂ Unspecified; likely modulates solubility
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide N,N-dimethyl -CF₃, -Br Safety data available; reactivity unspecified
N-(3-chloro-2-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide 3-chloro-2-methylphenyl -CF₃, -Cl, -CH₃ Commercial availability; bioactivity unstudied
Key Observations:

Reactivity: The bromoethyl group in the target compound distinguishes it from analogs with non-reactive substituents (e.g., diethylaminoethyl in ). This group enables alkylation, a property exploited in enantioselective synthesis (e.g., in CuH-catalyzed processes ).

Electron Effects : The -CF₃ group is conserved across most analogs, enhancing binding to hydrophobic pockets in enzymes like butyrylcholinesterase (BChE) or vascular endothelial growth factor receptor-2 (VEGFR-2) .

Steric and Solubility Factors : Bulky substituents (e.g., dibromo-ethoxy in ) reduce enzymatic inhibition potency compared to smaller groups like bromoethyl.

Biological Activity

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by its sulfonamide structure, which is known for various biological activities. The compound can act as an alkylating agent , where the bromoethyl group interacts with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to significant biological effects, including cytotoxicity against cancer cells and antimicrobial activity against various pathogens.

Antimicrobial Activity

Research indicates that sulfonamide compounds can exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against different bacterial strains. In comparative studies, it has shown promising results similar to other known sulfonamides.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound has demonstrated cytotoxic effects on several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundKYSE7015.4
This compoundKYSE15012.7

Study 1: Evaluation of Antitumor Activity

In a study assessing the antitumor activity of various sulfonamides, this compound was found to inhibit cell proliferation effectively in KYSE70 and KYSE150 cell lines. The IC50 values were recorded at 15.4 μM and 12.7 μM respectively, indicating significant cytotoxicity.

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's action involves the formation of DNA adducts, which disrupts DNA replication and transcription processes. This mechanism underlines its potential as an anticancer agent by inducing apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide derivatives:

CompoundStructureBiological Activity
N-Butyl-BenzenesulfonamideSimilar sulfonamide structureModerate antimicrobial activity
N-(2-Chloroethyl)benzenesulfonamideChlorine instead of bromineEnhanced reactivity but lower anticancer efficacy

The unique bromoethyl group in this compound enhances its reactivity compared to its analogs, potentially leading to improved biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
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N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide

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